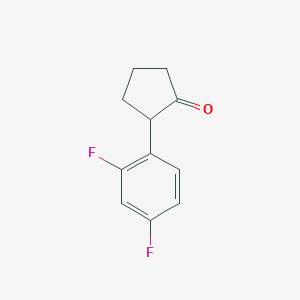
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine
描述
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with diisopropylaminoethylamino and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethylpyrimidine and 2-(diisopropylamino)ethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
化学反应分析
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学研究应用
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
相似化合物的比较
Similar Compounds
2-(Diisopropylamino)ethyl methacrylate: A related compound used in the synthesis of polymers with pH-responsive properties.
2-(Diisopropylamino)ethyl chloride: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C14H26N4 |
|---|---|
分子量 |
250.38 g/mol |
IUPAC 名称 |
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H26N4/c1-10(2)18(11(3)4)8-7-15-14-16-12(5)9-13(6)17-14/h9-11H,7-8H2,1-6H3,(H,15,16,17) |
InChI 键 |
KSZISEOZLIABKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NCCN(C(C)C)C(C)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[6-(4-fluorophenyl)pyridin-3-yl]prop-2-enoate](/img/structure/B8680337.png)
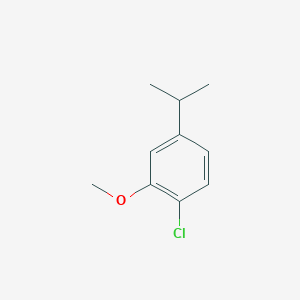

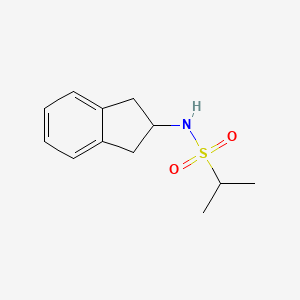
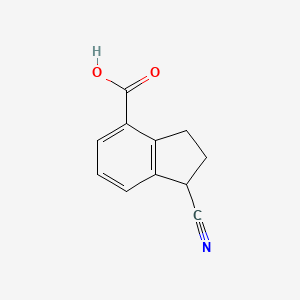
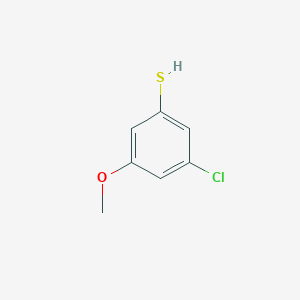


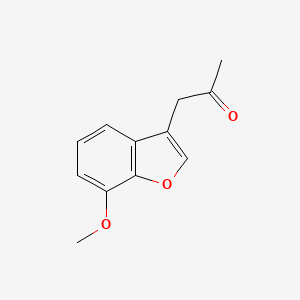
![4-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B8680412.png)
![Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride](/img/structure/B8680421.png)

